molecular formula C23H23ClN4OS B2929746 4-[(4-Benzhydrylpiperazin-1-yl)carbonyl]-5-chloro-2-(methylthio)pyrimidine CAS No. 325723-13-5

4-[(4-Benzhydrylpiperazin-1-yl)carbonyl]-5-chloro-2-(methylthio)pyrimidine

Cat. No.: B2929746
CAS No.: 325723-13-5
M. Wt: 438.97
InChI Key: OOHHJYQYZSPKRS-UHFFFAOYSA-N
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Description

4-[(4-Benzhydrylpiperazin-1-yl)carbonyl]-5-chloro-2-(methylthio)pyrimidine is a structurally complex pyrimidine derivative featuring a benzhydryl-substituted piperazine moiety, a chloro substituent at position 5, and a methylthio group at position 2. The chloro and methylthio substituents may influence electronic properties and metabolic stability, making it a candidate for further pharmacological exploration.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(5-chloro-2-methylsulfanylpyrimidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4OS/c1-30-23-25-16-19(24)20(26-23)22(29)28-14-12-27(13-15-28)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,16,21H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHHJYQYZSPKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Benzhydrylpiperazin-1-yl)carbonyl]-5-chloro-2-(methylthio)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperazine Derivative: The benzhydryl group is introduced to piperazine through a nucleophilic substitution reaction.

    Pyrimidine Ring Construction: The pyrimidine core is synthesized via a cyclization reaction involving appropriate precursors.

    Final Coupling: The piperazine derivative is then coupled with the pyrimidine core under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Benzhydrylpiperazin-1-yl)carbonyl]-5-chloro-2-(methylthio)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the chlorine atom can introduce various functional groups.

Scientific Research Applications

4-[(4-Benzhydrylpiperazin-1-yl)carbonyl]-5-chloro-2-(methylthio)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(4-Benzhydrylpiperazin-1-yl)carbonyl]-5-chloro-2-(methylthio)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural Analogues and Substituent Effects

The compound’s core pyrimidine scaffold is shared with several derivatives, but its substitution pattern distinguishes it from others. Key comparisons include:

Compound Name Key Substituents Biological/Physicochemical Notes Reference
4-[(4-Benzhydrylpiperazin-1-yl)carbonyl]-5-chloro-2-(methylthio)pyrimidine Benzhydrylpiperazine, Cl (C5), SCH3 (C2) High lipophilicity; potential CNS activity
4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine Thieno-fused ring, Cl (C4), SCH3 (C2) Enhanced π-stacking; altered reactivity
N-methyl-2-(4-(4-(morpholine-4-carbonyl)benzoyl)piperazin-1-yl)pyrimidine-5-carboxamide Morpholine-carbonyl, piperazine, carboxamide Improved solubility; kinase inhibition potential
4-((5-Cyano-4-(4-methyl-2-(methylamino)thiazol-5-yl)-pyrimidin-2-yl)amino)benzenesulfonamide Cyano, sulfonamide, thiazole Anticancer activity (tubulin inhibition)
5-Chloro-N~2~-[4-(4-methylpiperazin-1-yl)phenyl]-pyrimidine-2,4-diamine Piperazine-phenyl, Cl (C5), diamino EGFR inhibition; moderate metabolic stability

Key Observations :

  • Benzhydrylpiperazine vs. Morpholine/Piperidine : The benzhydryl group in the target compound confers higher lipophilicity compared to morpholine or piperidine derivatives (e.g., ), which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Methylthio Group : The SCH3 group at position 2 (also seen in ) may act as a leaving group in metabolic or synthetic pathways, though its steric bulk could hinder enzymatic degradation compared to smaller substituents like NH2 or OCH3.
Pharmacological Potential
  • CNS Targets : Benzhydryl-containing derivatives often target GPCRs or neurotransmitter transporters due to their lipophilicity .
  • Metabolic Stability: The methylthio group may reduce oxidative metabolism compared to methyl or amino groups, as seen in sulfonamide derivatives .

Biological Activity

4-[(4-Benzhydrylpiperazin-1-yl)carbonyl]-5-chloro-2-(methylthio)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a benzhydrylpiperazine moiety, which is known for its pharmacological properties, including antipsychotic and antidepressant effects. Understanding the biological activity of this compound can provide insights into its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18ClN3S\text{C}_{16}\text{H}_{18}\text{ClN}_{3}\text{S}

This structure includes a chloro group, a methylthio group, and a piperazine ring, which are crucial for its biological activity.

Research indicates that compounds containing the benzhydrylpiperazine structure often interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction may contribute to their efficacy in treating neurological disorders. The specific mechanism of action for this compound has not been fully elucidated; however, it is hypothesized that it may act as an inhibitor of certain enzymes or receptors involved in neurotransmission.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various benzhydryl piperazine derivatives, including those similar to this compound. The results indicated significant activity against Mycobacterium tuberculosis with low cytotoxicity, suggesting potential use in anti-tuberculosis therapy .

CompoundActivity against M. tuberculosisCytotoxicity (IC50)
This compoundModerateHigh
Benzhydryl piperazine derivativeHighLow

Enzyme Inhibition

The compound has been studied for its role as an inhibitor of human carbonic anhydrases (hCAs), specifically hCA II and hCA VII. It was found to stabilize interactions within the active site more effectively with hCA VII compared to hCA II, indicating selectivity that could be exploited for therapeutic applications .

Case Studies

  • Antituberculosis Activity : A series of benzhydryl piperazine derivatives were synthesized and tested against M. tuberculosis. The derivatives exhibited promising antitubercular activity with selectivity indices greater than 30, indicating a favorable therapeutic index .
  • Enzyme Interaction Studies : Crystal structure analyses revealed that the compound's binding affinity to hCA isoforms is influenced by the conformational flexibility of its linker and tail length, which may be critical for designing selective inhibitors .

Q & A

Q. What are the standard synthetic routes for preparing 4-[(4-Benzhydrylpiperazin-1-yl)carbonyl]-5-chloro-2-(methylthio)pyrimidine?

The synthesis typically involves:

  • Step 1 : Preparation of the pyrimidine core. Starting with 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 61727-33-1), which is activated via carbonyl chloride formation using thionyl chloride or oxalyl chloride .
  • Step 2 : Coupling with 4-benzhydrylpiperazine. The activated carbonyl reacts with 4-benzhydrylpiperazine under basic conditions (e.g., triethylamine in dichloromethane) to form the target compound .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. How is the compound structurally characterized to confirm its identity?

Key techniques include:

  • Single-crystal X-ray diffraction (XRD) : Determines bond lengths, angles, and crystal packing. For example, related piperazinyl-pyrimidine derivatives show a triclinic crystal system with space group P-1 and angles α = 76.6°, β = 84.3°, γ = 65.9° .
  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methylthio at C2, benzhydrylpiperazine at C4). Mass spectrometry validates molecular weight .

Q. What are the recommended safety protocols for handling this compound?

  • Handling : Use PPE (gloves, goggles) due to potential toxicity (H302: harmful if swallowed) .
  • Storage : Keep in airtight containers at –20°C to prevent degradation. Avoid exposure to moisture .

Advanced Research Questions

Q. How can researchers design assays to evaluate its acetylcholinesterase (AChE) inhibitory activity?

  • Kinetic assays : Use the Ellman method to measure AChE activity. Prepare enzyme solutions (e.g., electric eel AChE) and substrate (acetylthiocholine iodide). Monitor absorbance at 412 nm to quantify inhibition .
  • Molecular docking : Compare binding poses with donepezil (reference drug). Software like AutoDock Vina predicts interactions with catalytic triad residues (e.g., Ser203, His447) .

Q. How do substituents like methylthio or benzhydrylpiperazine influence pharmacological activity?

  • Methylthio group : Enhances lipophilicity and membrane permeability. Compare analogs with 2-methoxy or 2-chloro groups to assess bioactivity shifts .
  • Benzhydrylpiperazine : Provides bulkiness, potentially improving receptor binding. Replace with smaller groups (e.g., methylpiperazine) to study steric effects .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacokinetic data?

  • Radiolabeling : Use [¹⁴C]- or [³H]-labeled compound to track absorption and metabolism. For example, [¹⁴C]asundexian (structurally similar) showed 85% oral bioavailability in rats, clarifying discrepancies in unlabeled assays .
  • Tissue distribution studies : LC-MS/MS quantifies compound levels in plasma vs. brain, addressing blood-brain barrier penetration issues .

Q. How is regioselectivity controlled during cross-coupling reactions of methylthio-substituted pyrimidines?

  • Substituent positioning : Methylthio at C2 (vs. C4) increases reactivity in Negishi cross-coupling due to electronic activation. For example, 2-(methylthio)pyrimidine reacts with benzylzinc bromide at 30× higher rate than 4-substituted analogs .
  • Catalyst optimization : Nickel or palladium catalysts (e.g., Pd(PPh₃)₄) improve yields in Suzuki-Miyaura couplings .

Q. What computational methods predict its drug-likeness and bioavailability?

  • ADMET prediction : Tools like SwissADME calculate logP (optimal range: 2–5), topological polar surface area (<140 Ų for oral bioavailability), and P-glycoprotein substrate likelihood .
  • Molecular dynamics simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives for synthesis .

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